molecular formula C12H19N3O3 B6216238 tert-butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate CAS No. 2751603-11-7

tert-butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate

Cat. No.: B6216238
CAS No.: 2751603-11-7
M. Wt: 253.3
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Description

tert-Butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a diazoacetyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the diazoacetyl group and the tert-butyl group. Common reagents used in these reactions include diazo compounds, carboxylating agents, and tert-butylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques would ensure consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the diazoacetyl group, leading to the formation of amines or other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

tert-Butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The diazoacetyl group can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate can be compared to other diazo compounds and piperidine derivatives, such as:
    • tert-Butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
    • tert-Butyl (3R)-3-(2-diazoacetyl)morpholine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. The presence of the tert-butyl group provides steric protection, while the diazoacetyl group offers reactivity for various chemical transformations. This combination makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2751603-11-7

Molecular Formula

C12H19N3O3

Molecular Weight

253.3

Purity

0

Origin of Product

United States

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